Phenyl perfluorobutyl ketone
CAS No.: 308-27-0
Cat. No.: VC11695922
Molecular Formula: C11H5F9O
Molecular Weight: 324.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308-27-0 |
|---|---|
| Molecular Formula | C11H5F9O |
| Molecular Weight | 324.14 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one |
| Standard InChI | InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H |
| Standard InChI Key | ANIVIGFLVISQHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Nomenclature
Structural Definition
Phenyl perfluorobutyl ketone (systematic IUPAC name: 3,3,3-trifluoro-1-phenyl-2,2-bis(trifluoromethyl)propan-1-one) is a fluorinated ketone with the molecular formula CHFO and a molecular weight of 324.14 g/mol . Its structure features a central carbonyl group flanked by a phenyl ring and a perfluoro-tert-butyl group (C(CF)), resulting in a highly electron-deficient aromatic system.
Table 1: Key Identifiers of Phenyl Perfluorobutyl Ketone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFO | |
| Molecular Weight | 324.14 g/mol | |
| SMILES | C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| InChIKey | FTWNSPLJFGMESR-UHFFFAOYSA-N |
Synonyms and Registry
The compound is alternatively referred to as phenyl perfluoro-tert-butyl ketone in chemical databases, reflecting its branched perfluoroalkyl substituent . Despite the colloquial use of "perfluorobutyl," the tert-butyl configuration distinguishes it from linear perfluoroalkyl analogs.
Molecular Structure and Physicochemical Properties
Computational Insights
PubChem data reveals that phenyl perfluorobutyl ketone’s geometry is dominated by the steric bulk of the perfluoro-tert-butyl group, which induces significant electron withdrawal from the carbonyl moiety . Density functional theory (DFT) calculations predict a planar aromatic ring conjugated with the ketone group, while the fluorine atoms create a hydrophobic periphery.
Experimental Data Gaps
Notably, experimental data on properties such as melting point, boiling point, and solubility remain unreported in the literature. This absence underscores the compound’s understudied status and the need for further characterization.
Synthesis and Production Methods
Radical Perfluoroalkylation Strategy
A breakthrough in synthesizing α-perfluoroalkyl ketones, including phenyl perfluorobutyl ketone analogs, was achieved via a two-step conjugate hydroboration-radical alkylation process :
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Conjugate Hydroboration: Enones undergo 1,4-addition with catecholborane (HBcat) to form boron enolates.
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Radical Perfluoroalkylation: The enolate reacts with perfluoroalkyl iodides (e.g., CFI) under blue LED irradiation, yielding α-perfluoroalkylated ketones.
Table 2: Optimized Reaction Conditions for α-Perfluoroalkylation
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | 1,2-Dichloroethane | 72% Yield |
| Additive | Triethylamine | Enhanced Radical Stability |
| Light Source | Blue LEDs (450–455 nm) | Efficient Initiation |
Substrate Scope and Limitations
The method tolerates aromatic and heteroaromatic enones but fails with cyclic substrates due to steric constraints during hydroboration . For instance, methyl styryl ketone derivatives yield target products in ≤24% efficiency, highlighting challenges in steric bulk management.
Applications in Industry and Research
Materials Science
The compound’s fluorine-rich architecture suggests utility in:
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Hydrophobic Coatings: Perfluoroalkyl groups impart oil- and water-repellency.
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Polymer Additives: As a crosslinking agent or surfactant in fluoropolymer production.
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